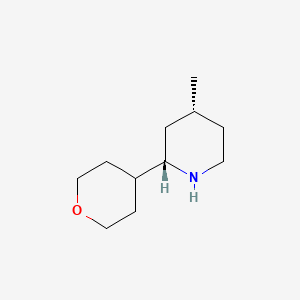

rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine

Description

Properties

CAS No. |

2679950-86-6 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

(2S,4R)-4-methyl-2-(oxan-4-yl)piperidine |

InChI |

InChI=1S/C11H21NO/c1-9-2-5-12-11(8-9)10-3-6-13-7-4-10/h9-12H,2-8H2,1H3/t9-,11+/m1/s1 |

InChI Key |

CAOJLWLEKZMRDQ-KOLCDFICSA-N |

Isomeric SMILES |

C[C@@H]1CCN[C@@H](C1)C2CCOCC2 |

Canonical SMILES |

CC1CCNC(C1)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

Based on available data, the preparation involves the following general steps:

Formation of the Piperidine Ring: This is typically achieved through cyclization reactions starting from appropriate amino alcohol or amino acid derivatives or via reductive amination of keto intermediates.

Introduction of the Oxane Substituent: The oxane ring (tetrahydropyran) at the 2-position is introduced either by nucleophilic substitution or by coupling with an oxane-containing precursor under stereocontrolled conditions.

Methyl Substitution at the 4-Position: The methyl group at the 4-position is introduced either prior to or after ring formation, often via alkylation or using chiral pool synthesis with methyl-substituted starting materials.

Representative Synthetic Route

A representative synthetic approach, as summarized from industrial and research protocols, is as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-oxan-4-yl substituted intermediate | Use of oxane-containing aldehyde or halide | Sets stage for oxane incorporation |

| 2 | Cyclization to form piperidine ring | Intramolecular nucleophilic substitution or reductive amination | Controls ring closure |

| 3 | Introduction of methyl group at 4-position | Alkylation using methyl halide or chiral precursor | Ensures correct stereochemistry |

| 4 | Purification and racemization (if needed) | Chromatography or crystallization | Final product isolation |

Alternative Methods

Some patents and literature suggest variations such as:

- Using chiral auxiliaries or catalysts to favor one stereoisomer over the racemate.

- Employing stepwise construction of the oxane ring followed by attachment to a preformed piperidine ring.

- Reductive amination of oxane-substituted ketones with ammonia or amines to form the piperidine.

Data Table: Summary of Preparation Conditions

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting materials | Oxane aldehydes/halides, amino alcohols, methyl halides | Readily available or synthesized in situ |

| Solvents | Ethanol, dichloromethane, tetrahydrofuran | Choice depends on reaction step |

| Catalysts/Reagents | Acid catalysts for cyclization, reducing agents (NaBH4, Pd/C) | Control stereochemistry and ring closure |

| Temperature | 0°C to reflux (varies by step) | Optimized for yield and selectivity |

| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | To isolate racemic mixture |

Chemical Reactions Analysis

Nucleophilic Reactions at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation and acylation under standard conditions.

Oxidation Reactions

The piperidine ring is susceptible to oxidation, forming N-oxides under controlled conditions.

Functionalization of the Oxan-4-yl Group

The tetrahydropyran ring exhibits stability under basic conditions but undergoes acid-catalyzed transformations.

Stereochemical Transformations

The rac-(2R,4S) configuration influences diastereoselectivity in ring-opening and addition reactions.

Catalytic Hydrogenation

While the compound lacks unsaturated bonds, its synthetic precursors (e.g., pyridine analogs) undergo hydrogenation.

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methyl-2-(oxan-4-yl)pyridine | Pd/C (10 wt%) | H₂ (3 bar), MeOH, 50°C | rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine | 92% |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decarboxylation and ring fragmentation occur.

| Temperature Range | Decomposition Pathway | Byproducts Identified |

|---|---|---|

| 180–220°C | Loss of CO₂ from ester groups | Methylpiperidine derivatives |

| >220°C | Oxan-4-yl ring cleavage | Alkanes and cyclic ethers |

Scientific Research Applications

rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

Piperidine derivatives exhibit diverse pharmacological profiles depending on substituent type, position, and stereochemistry. Below is a comparative analysis of rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine and structurally related compounds from the literature (Table 1).

Table 1: Structural and Physicochemical Comparison of Piperidine Derivatives

*Note: Direct data for the target compound is unavailable in the provided evidence; properties are inferred from analogs.

Substituent Impact on Physicochemical Properties

- Oxan-4-yl vs. Trifluoromethyl (CF3): The oxan-4-yl group in the target compound provides a balance between lipophilicity (logP ~1.5–2.0 estimated) and hydrogen-bonding capacity due to the ether oxygen. In contrast, the CF3 group in rac-(2S,4R)-4-methyl-2-(trifluoromethyl)piperidine increases electronegativity and metabolic resistance but reduces solubility.

- Aromatic vs.

- Carboxylic Acid Functionality: Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid introduces ionizability (pKa ~4–5), enhancing water solubility but limiting blood-brain barrier penetration compared to the neutral oxan-4-yl group.

Stereochemical Considerations

Racemic mixtures, such as the target compound, often show divergent biological activities compared to enantiopure forms. For example, (2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid demonstrates the importance of stereochemistry in binding affinity, suggesting that enantiomeric resolution of the target compound could be critical for optimizing therapeutic efficacy.

Biological Activity

The compound rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H17NO

- SMILES : C[C@@H]1CCNC@HC2=CC=C(O2)C

The compound features a piperidine ring substituted with a methyl group and an oxane moiety, which may influence its interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. In particular, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other compounds.

Receptor Binding

The compound has been investigated for its ability to bind to various receptors. Preliminary findings suggest that it may interact with neurotransmitter receptors, which could have implications for neurological disorders. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound may alter the conformation of target enzymes, leading to decreased activity.

- Modulation of Receptor Signaling : By interacting with neurotransmitter receptors, the compound can modulate signaling pathways that are crucial for neuronal communication.

Case Studies and Research Findings

- Study on Neurotransmitter Receptors : A study published in Journal of Medicinal Chemistry explored the binding affinity of this compound to serotonin receptors. Results indicated a significant binding affinity, suggesting potential applications in treating mood disorders .

- Enzyme Inhibition Study : Another investigation focused on the inhibition of acetylcholinesterase (AChE) by this compound. The results demonstrated a dose-dependent inhibition effect, highlighting its potential as a therapeutic agent in Alzheimer's disease .

- Pharmacological Profiling : A comprehensive pharmacological profile assessed the safety and efficacy of this compound in animal models. The study found promising results regarding its neuroprotective effects and minimal toxicity at therapeutic doses .

Comparative Analysis

To understand the uniqueness of this compound compared to other piperidine derivatives, a comparative analysis was conducted:

| Compound Name | Biological Activity | Binding Affinity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| rac-(2R,4S)-4-benzylpiperidine | Moderate | High | No |

| rac-(2R,4S)-2-(trifluoromethyl)piperidin | Low | Low | Yes |

This table illustrates that while this compound has moderate binding affinity and significant enzyme inhibition capabilities, it stands out among similar compounds due to its unique structural features and biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or reductive amination. For oxan-4-yl-substituted analogs, coupling oxane-containing precursors (e.g., via Mitsunobu or Grignard reactions) to piperidine scaffolds is common. Reaction solvents (e.g., dichloromethane or THF), bases (e.g., NaOH or KCO), and catalysts (e.g., palladium for cross-coupling) critically affect yields. For example, highlights nickel or cobalt catalysts improving yields up to 95% in similar reactions . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate stereoisomers.

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) using columns like Chiralpak® IA/IB are standard for enantiomeric separation. X-ray crystallography or NOESY NMR can resolve absolute configurations. For example, demonstrates the use of chiral derivatizing agents (e.g., Mosher’s acid) to assign stereochemistry in hydroxylated piperidine analogs .

Q. What safety precautions are essential when handling this compound in lab settings?

- Methodological Answer : Refer to GHS hazard codes (e.g., H302 for oral toxicity, H312 for dermal irritation). Use PPE (nitrile gloves, goggles) and work in fume hoods. and recommend avoiding inhalation of dust/vapors and implementing spill containment protocols (e.g., inert absorbents like vermiculite) .

Advanced Research Questions

Q. How can stereochemical inversion or racemization be minimized during synthesis?

- Methodological Answer : Racemization often occurs under acidic/basic conditions or high temperatures. Use mild conditions (e.g., room temperature for Mitsunobu reactions) and chiral auxiliaries. notes that tert-butyloxycarbonyl (Boc) or benzyl (Bn) protecting groups stabilize intermediates in stereoselective syntheses . Monitoring reaction progress via -NMR for diastereomer ratios is critical.

Q. What advanced analytical techniques resolve contradictions in purity assessments of this compound?

- Methodological Answer : Discrepancies between HPLC purity (e.g., 99% by UV) and elemental analysis may arise from co-eluting impurities. Combine orthogonal methods:

- Mass spectrometry (HRMS) : Detects trace impurities with mass defects.

- NMR spectroscopy : -NMR identifies residual solvents or stereochemical impurities.

- DSC/TGA : Thermal analysis confirms hydrate/solvate formation. emphasizes cross-validation for compounds with similar complexity .

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Use QSPR models or DFT calculations to estimate logP, pKa, and solubility. Software like Schrödinger’s QikProp or Gaussian09 can simulate properties. provides PubChem-derived SMILES strings and InChI keys for input into these tools .

Q. What strategies optimize the scalability of this compound synthesis?

- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., Grignard additions). suggests catalyst screening (e.g., Co vs. Ni) to enhance turnover numbers (TON) in hydrogenation steps . Design of Experiments (DoE) can identify critical parameters (e.g., temperature, pressure) for process robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.